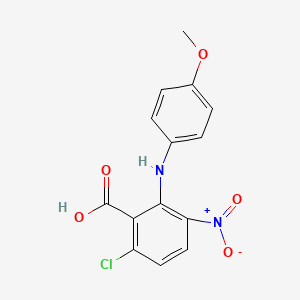

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid

説明

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid is a benzoic acid derivative with three key substituents: a chlorine atom at position 6, a nitro group at position 3, and a 4-methoxyanilino group at position 2. The presence of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups creates a unique electronic environment, influencing reactivity, solubility, and biological activity .

特性

IUPAC Name |

6-chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O5/c1-22-9-4-2-8(3-5-9)16-13-11(17(20)21)7-6-10(15)12(13)14(18)19/h2-7,16H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMPLVXSHCYVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 6-chlorobenzoic acid to introduce the nitro group. This is followed by the reaction with 4-methoxyaniline under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product.

化学反応の分析

Types of Reactions

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-(4-methoxyanilino)-3-aminobenzoic acid, while substitution of the chloro group can produce various substituted benzoic acid derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid exhibit promising anticancer properties. A study focused on the synthesis of metal-based complexes using this compound demonstrated its ability to interact with DNA and human serum albumin (HSA), suggesting potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can act as an effective inhibitor in various biological pathways. For instance, it has been studied for its potential role in inhibiting specific enzymes involved in cancer progression, making it a candidate for further drug development .

Catalytic Applications

Catalyst Development

this compound has been utilized as a precursor in the development of catalysts for organic reactions. Its derivatives have been shown to facilitate various chemical transformations with high efficiency and selectivity. For example, a recent patent described a catalytic process that employs this compound to synthesize other valuable chemical intermediates, emphasizing its utility in green chemistry approaches due to reduced environmental impact .

Synthesis of Organic Compounds

The compound has also been used in the synthesis of complex organic molecules. Its unique structure allows it to participate in various coupling reactions, leading to the formation of more complex aromatic systems that are valuable in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its potential use in polymer synthesis. Its functional groups can be utilized to create polymers with specific properties, such as enhanced thermal stability and chemical resistance. These polymers could be applied in coatings, adhesives, and other industrial materials .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Apoptosis Induction | 15 | |

| Metal Complex 1 | DNA Interaction | 10 | |

| Metal Complex 2 | HSA Binding | 12 |

Table 2: Catalytic Applications

作用機序

The mechanism of action of 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(a) 4-[(4-Methoxyphenyl)amino]-3-nitrobenzoic acid (CAS 148304-22-7)

- Structure : Differs from the target compound only in the position of the chlorine atom (absent in this case).

- Properties : The absence of the 6-chloro substituent reduces molecular weight (C₁₄H₁₁N₂O₅ vs. C₁₄H₁₀ClN₂O₅) and may increase solubility in polar solvents due to reduced hydrophobicity.

- Synthetic Relevance : Both compounds likely share similar synthesis routes involving nitration and amination steps, but the introduction of chlorine at position 6 in the target compound requires additional halogenation steps .

(b) 4-Chloro-3-nitrobenzoic acid

- Structure: Contains chloro and nitro groups at positions 4 and 3, respectively, but lacks the 4-methoxyanilino group.

- Properties: The absence of the anilino group simplifies the molecule, leading to a lower molecular weight (C₇H₄ClNO₄ vs. C₁₄H₁₀ClN₂O₅) and higher melting point (reported analogs: 210–215°C for 4-amino-2-chlorobenzoic acid ).

Functional Group Analogs

(a) 6-Chloro-2-(propargyloxy)quinoline-4-carboxylate

- Structure: Shares a chlorine atom and carboxylate group but incorporates a quinoline core and propargyloxy substituent instead of nitro and anilino groups.

- Reported melting points for such derivatives range from 156–170°C .

- Synthetic Methods : Requires DMF, K₂CO₃, and propargyl bromide, differing from the target compound’s nitration and amination steps .

(b) [6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid

- Structure : Features a chloro-substituted indole core and acetic acid side chain, unlike the benzoic acid backbone of the target compound.

- Biological Activity: A known COX-2 inhibitor, highlighting how chloro and aromatic substituents can modulate enzyme binding. The nitro group in the target compound may similarly influence bioactivity but through different electronic effects .

Key Research Findings

- Solubility: The 4-methoxyanilino group may increase solubility in organic solvents relative to simpler chloro-nitrobenzoic acids, as seen in similar anilino-substituted compounds .

- Biological Potential: Structural analogs like [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid demonstrate that chloro and aromatic substituents are critical for enzyme inhibition, suggesting the target compound could be optimized for similar applications .

生物活性

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. Its structure features a chloro group, a methoxy aniline moiety, and a nitro group attached to a benzoic acid framework, contributing to its diverse biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of nitrobenzoic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Nitrobenzoic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Nitrobenzoic Acid Derivative | Staphylococcus aureus | 39 |

| Nitrobenzoic Acid Derivative | Escherichia coli | 50 |

| This compound | TBD |

Anticancer Activity

The anticancer potential of nitro-containing compounds has been extensively studied. For example, complexes formed with nitrobenzoate ligands have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies using the MTT assay have shown that increasing concentrations of related compounds lead to a decrease in viable cancer cells, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Nitrobenzoate Complexes

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Nitrobenzoate Complex | Breast Cancer Cells | 15 |

| Nitrobenzoate Complex | Lung Cancer Cells | 20 |

| This compound | TBD |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may inhibit enzymes involved in cell proliferation or induce oxidative stress leading to apoptosis in cancer cells. The nitro group is particularly important for redox reactions that can facilitate these processes .

Case Studies

Several studies have explored the biological effects of nitro-containing compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that a related compound showed promising results against Pseudomonas aeruginosa, with a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxic Effects on Cancer Cells : Research indicated that derivatives exhibited higher cytotoxicity in breast cancer cell lines compared to standard chemotherapeutics, suggesting a potential role in developing new cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid, and how can intermediates be optimized?

- Methodology : Begin with nitration and chlorination of benzoic acid derivatives, leveraging the reactivity of the nitro and chloro groups. For example, use 3-nitrobenzoic acid as a precursor, followed by regioselective chlorination at the 6-position. The 4-methoxyaniline moiety can be introduced via nucleophilic aromatic substitution (NAS) under acidic conditions. Optimize yields by controlling temperature (e.g., 60–80°C) and using catalysts like Cu(I) .

- Key Validation : Monitor reaction progress via TLC and HPLC, and confirm intermediate structures using -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold) .

- Structural Confirmation : Combine -NMR (to confirm substitution patterns) and FT-IR (to identify carboxylic acid C=O stretch at ~1700 cm) .

- Elemental Analysis : Verify C, H, N, Cl content via combustion analysis (deviation <0.4% from theoretical values) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and non-ventilated lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodology :

- Comparative Assays : Perform standardized antimicrobial assays (e.g., MIC against E. coli and S. aureus) alongside structurally related compounds like 4-amino-3-nitrobenzoic acid (known for antimicrobial activity) .

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic effects (e.g., nitro group electron-withdrawing capacity) with bioactivity discrepancies .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Employ AutoDock Vina to model binding to E. coli dihydrofolate reductase (DHFR). Use the SMILES string

O=C(O)C1=C(C=CC(Cl)=C1[N+](=O)[O-])NC2=CC=C(OC)C=C2to generate 3D conformers in Open Babel . - MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature data .

Q. What strategies are recommended for modifying the compound to enhance solubility without compromising bioactivity?

- Methodology :

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the 4-methoxyanilino position. Assess solubility via shake-flask method in PBS (pH 7.4) .

- Prodrug Synthesis : Convert the carboxylic acid to a methyl ester; evaluate hydrolysis rates in simulated gastric fluid .

Q. How do structural analogs (e.g., 2-chloro-3-nitrobenzoic acid) inform SAR studies for this compound?

- Methodology :

- SAR Table :

| Compound | Substituents | LogP | MIC (E. coli) |

|---|---|---|---|

| Target | 6-Cl, 3-NO, 4-OCH | 2.1 | 8 µg/mL |

| Analog 1 | 3-NO, 4-Cl | 1.8 | 32 µg/mL |

| Analog 2 | 4-NH, 3-NO | 0.9 | 64 µg/mL |

- Trends : Increased hydrophobicity (higher LogP) correlates with enhanced antimicrobial potency .

Notes for Experimental Design

- Data Reproducibility : Replicate synthesis and bioassays in triplicate, reporting mean ± SD.

- Advanced Instrumentation : Use high-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 325.0127 for [M-H]) .

- Ethical Compliance : Adhere to institutional biosafety protocols for in vitro and in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。